Z-Ala-Arg-Arg-MNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

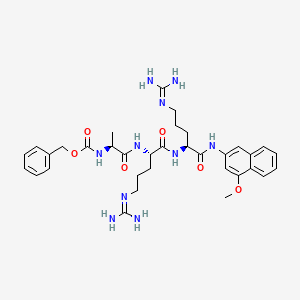

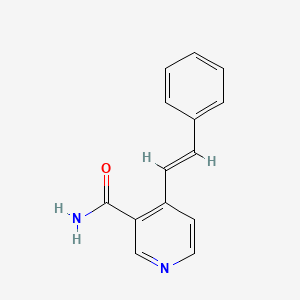

Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide: is a synthetic peptide substrate commonly used in biochemical research. It is specifically designed as a substrate for cathepsin B, a cysteine protease enzyme involved in various cellular processes, including protein degradation and processing .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-β-naphthylamide group. The process typically includes:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling agents like hydroxybenzotriazole (HOBt).

Deprotection: Removal of protecting groups to expose functional sites for further reactions.

Final Coupling: Attachment of the 4-methoxy-β-naphthylamide group to the peptide chain.

Industrial Production Methods: Industrial production of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions:

Hydrolysis: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide undergoes hydrolysis in the presence of cathepsin B, resulting in the cleavage of peptide bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amino acid residues.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using cathepsin B under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.

Major Products:

科学的研究の応用

Chemistry:

Enzyme Kinetics: Used to study the kinetics of cathepsin B and other proteases.

Inhibitor Screening: Employed in assays to screen for potential inhibitors of cathepsin B.

Biology:

Cell Biology: Utilized to investigate the role of cathepsin B in cellular processes.

Pathology: Helps in understanding the involvement of cathepsin B in diseases like cancer and neurodegenerative disorders.

Medicine:

Drug Development: Aids in the development of therapeutic agents targeting cathepsin B.

Diagnostic Tools: Used in diagnostic assays to measure cathepsin B activity in biological samples.

Industry:

Biotechnology: Applied in the production of recombinant proteins and peptides.

Pharmaceuticals: Integral in the formulation of enzyme-based drugs.

作用機序

Molecular Targets and Pathways: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide acts as a substrate for cathepsin B. The enzyme recognizes the peptide sequence and cleaves the peptide bond, releasing 4-methoxy-β-naphthylamine. This cleavage can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .

類似化合物との比較

Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another peptide substrate used for protease assays.

Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Commonly used in cathepsin B assays.

Uniqueness: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide is unique due to its specific sequence and the presence of the 4-methoxy-β-naphthylamide group, which provides distinct spectrophotometric properties for enzyme assays .

特性

分子式 |

C34H46N10O6 |

|---|---|

分子量 |

690.8 g/mol |

IUPAC名 |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1 |

InChIキー |

FDRPHVPMXLXYNU-PUUVEUEGSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

正規SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)

![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)

![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)